Cas no 1093214-56-2 (4-(cyclopropylmethyl)benzoic acid)

4-(cyclopropylmethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 4-(cyclopropylmethyl)benzoic acid
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- インチ: 1S/C11H12O2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)
- InChIKey: PRQDVTYKDOKDPZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(CC2CC2)C=C1
4-(cyclopropylmethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4287206-0.05g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95.0% | 0.05g |
$252.0 | 2025-03-15 | |
Enamine | EN300-4287206-5.0g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-15 | |
Enamine | EN300-4287206-0.25g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95.0% | 0.25g |
$538.0 | 2025-03-15 | |
A2B Chem LLC | AX58801-250mg |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95% | 250mg |
$602.00 | 2024-04-20 | |
Aaron | AR01EKWT-500mg |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95% | 500mg |
$1190.00 | 2025-02-10 | |
Aaron | AR01EKWT-10g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95% | 10g |
$6443.00 | 2023-12-16 | |
A2B Chem LLC | AX58801-2.5g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95% | 2.5g |
$2274.00 | 2024-04-20 | |
Enamine | EN300-4287206-0.1g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
Enamine | EN300-4287206-2.5g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-15 | |
Enamine | EN300-4287206-10.0g |
4-(cyclopropylmethyl)benzoic acid |
1093214-56-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-15 |
4-(cyclopropylmethyl)benzoic acid 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
4-(cyclopropylmethyl)benzoic acidに関する追加情報
4-(Cyclopropylmethyl)benzoic Acid: A Comprehensive Overview
4-(Cyclopropylmethyl)benzoic acid, identified by the CAS number 1093214-56-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 4-(cyclopropylmethyl)benzoic acid.
The molecular structure of 4-(cyclopropylmethyl)benzoic acid comprises a benzoic acid moiety with a cyclopropylmethyl group attached at the para position. This arrangement imparts distinctive chemical properties, making it a valuable substrate for various chemical reactions. The cyclopropane ring introduces strain and reactivity, which can be exploited in synthetic processes to generate diverse derivatives.
Recent studies have highlighted the role of 4-(cyclopropylmethyl)benzoic acid in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. For instance, its ability to participate in click chemistry reactions has been leveraged to synthesize complex structures with therapeutic potential.
In terms of synthesis, several methods have been reported for the preparation of 4-(cyclopropylmethyl)benzoic acid. One common approach involves the Friedel-Crafts alkylation of benzoic acid derivatives using cyclopropylmethyl halides as alkylating agents. This method benefits from high yields and straightforward conditions, making it suitable for large-scale production.
The application of 4-(cyclopropylmethyl)benzoic acid extends beyond pharmaceuticals. It has been utilized in the development of advanced materials, such as polymers and coatings, where its unique reactivity and structural integrity contribute to enhanced performance characteristics.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-(cyclopropylmethyl)benzoic acid. Quantum mechanical calculations have revealed that the cyclopropane ring significantly influences the compound's electronic properties, facilitating interactions with biological targets.
In conclusion, 4-(cyclopropylmethyl)benzoic acid, with its distinctive structure and versatile reactivity, continues to be a focal point in chemical research. Its applications span multiple disciplines, and ongoing studies promise further innovations in its utilization across various industries.
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